molecular formula C12H10ClNO4 B2360740 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate CAS No. 695192-83-7

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Cat. No.: B2360740
CAS No.: 695192-83-7
M. Wt: 267.67
InChI Key: NCOSMOMALPHEFV-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a chemical compound with the molecular formula C12H10ClNO4 It is known for its unique structure, which includes a chloro-substituted pyrrolidinone ring attached to a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves the reaction of 3-chloro-2,5-dioxopyrrolidin-1-yl with phenyl acetate under specific conditions. One common method includes refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . This reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The chloro-substituted pyrrolidinone ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl acetate
  • 4-(3-Bromo-2,5-dioxopyrrolidin-1-yl)phenyl acetate
  • 4-(3-Fluoro-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Uniqueness

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(3-chloro-2,5-dioxopyrrolidin-1-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-7(15)18-9-4-2-8(3-5-9)14-11(16)6-10(13)12(14)17/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOSMOMALPHEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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